阿特拉津巯基盐酸盐

描述

Atrazine mercapturate is a chemical compound extensively utilized in diverse scientific research applications . It is a metabolite of the herbicide atrazine . Derived from atrazine, a widely employed herbicide and pesticide, it has proven valuable in various scientific fields, including biochemistry and physiology .

Synthesis Analysis

Atrazine and its metabolites, including atrazine mercapturate, can be measured in urine using on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) and isotope dilution quantification . This method has good precision, extraction efficiencies, and relative recoveries .

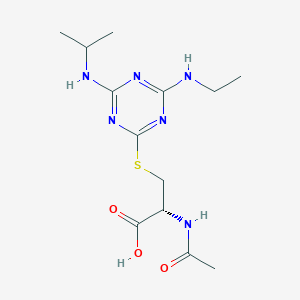

Molecular Structure Analysis

The molecular formula of atrazine mercapturate is C13H22N6O3S . Its molecular weight is 342.42 g/mol . The IUPAC name for atrazine mercapturate is (2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid .

Chemical Reactions Analysis

Atrazine mercapturate is a metabolite of atrazine, which is a triazine herbicide . The formation of atrazine mercapturate involves the reaction of atrazine with glutathione, an endogenous tripeptide .

Physical And Chemical Properties Analysis

Atrazine mercapturate has a molecular weight of 342.42 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water . It has 4 hydrogen bond donors and 9 hydrogen bond acceptors . It has 9 rotatable bonds .

科学研究应用

Environmental Science: Adsorptive Removal of Atrazine from Contaminated Water

Summary of the Application

Atrazine and its metabolites, including Atrazine mercapturate, have been found in surface and groundwater above maximum permissible limits due to extensive utilization of atrazine to eliminate undesirable weeds . This poses a serious threat to ecosystem sustainability .

Methods of Application or Experimental Procedures

The carbonaceous materials such as activated carbon, biochar, carbon nanotubes, and graphene have been employed as potent adsorbents for the efficient removal of atrazine along with its metabolites from wastewater . The literature survey demonstrated the highest atrazine adsorption capacity of activated carbons, followed by biochar and carbon nanotubes .

Results or Outcomes

The application of such engineered adsorbents has demonstrated higher atrazine removal efficiency with good regeneration efficiency .

Biochemistry: Enzyme Inhibition Studies

Summary of the Application

Atrazine mercapturate has been used to explore enzyme inhibition, especially in relation to atrazine metabolism .

Environmental Health: Investigation of Atrazine Effects

Summary of the Application

Atrazine mercapturate has been employed to investigate the environmental and human health effects of atrazine .

Analytical Chemistry: Determination of Atrazine Metabolites in Human Urine

Summary of the Application

Atrazine mercapturate has been used in the development of a method for the determination of atrazine metabolites in human urine .

Methods of Application or Experimental Procedures

Fast atom bombardment low- and high-resolution mass spectra (FAB-MS, FAB-HRMS) and MS/MS were obtained on a ZAB-HS-2F mass spectrometer, using xenon (8 keV, 1 mA) for ionization and 3-nitrobenzyl alcohol as the matrix .

Environmental Toxicology: Persistence and Potential Toxicity

Summary of the Application

Atrazine mercapturate has been used to investigate the persistence and potential toxicity of atrazine, one of the world’s most heavily applied herbicides .

Results or Outcomes

Even more than 18 years after it was banned in Germany, atrazine remains the most abundant pesticide in groundwater samples . The results of an atrazine long-term aging and a bioaccessibility study underscore the high persistence of atrazine and its metabolites in soil .

Urinalysis: Health Monitoring

Summary of the Application

Atrazine mercapturate has been used in urinalysis for health monitoring .

安全和危害

Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .

未来方向

属性

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine mercapturate | |

CAS RN |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

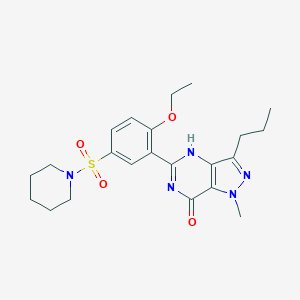

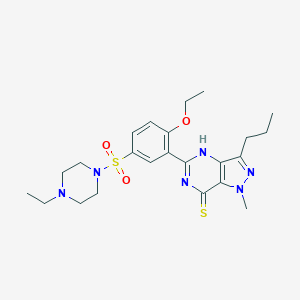

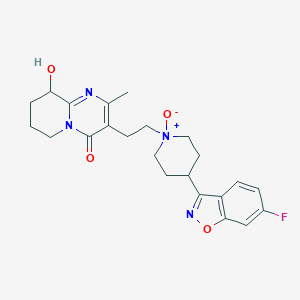

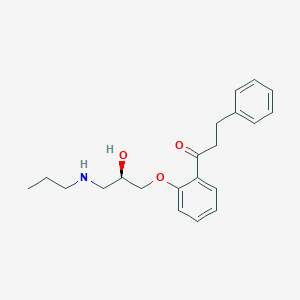

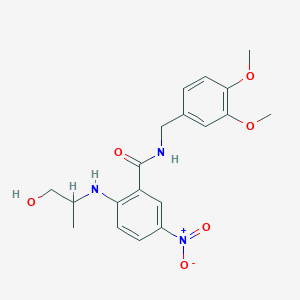

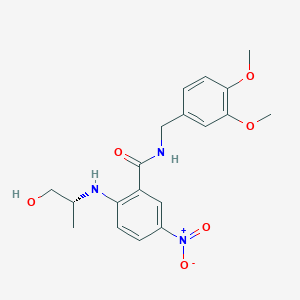

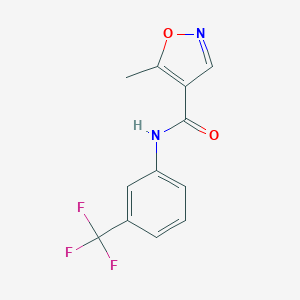

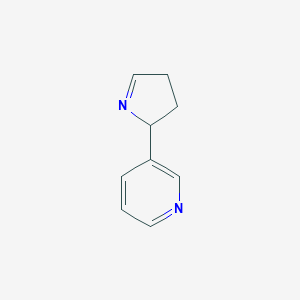

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B29193.png)

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)